2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran is an organic compound belonging to the class of dihydropyrans Dihydropyrans are heterocyclic compounds characterized by a six-membered ring containing one oxygen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran can be synthesized through several methods. One common approach involves the reaction of methyl vinyl ether with 2,5-dichloro-2,5-dimethyl-2,5-dihydropyran under acidic conditions . This method allows for the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized to ensure cost-effectiveness and scalability, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and catalyst use.
Major Products Formed
Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound
Scientific Research Applications
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing new therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Another dihydropyran with a similar structure but different substitution pattern.
2,3-Dihydro-4H-pyran: A related compound with distinct chemical properties.
2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-boronic acid pinacol ester: A derivative used in organic synthesis.
Uniqueness
2,2,4,6,6-Pentamethyl-3,6-dihydro-2H-pyran stands out due to its unique substitution pattern, which imparts specific chemical and physical properties
Properties
CAS No. |
76935-95-0 |
---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
2,2,4,6,6-pentamethyl-3H-pyran |
InChI |
InChI=1S/C10H18O/c1-8-6-9(2,3)11-10(4,5)7-8/h6H,7H2,1-5H3 |
InChI Key |
MXHOMGJJQNUGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(OC(C1)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.